molecular formula C24H20N4O B11989447 3-(biphenyl-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(biphenyl-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989447
M. Wt: 380.4 g/mol
InChI Key: RPMSNSQPGIVUSP-PCLIKHOPSA-N
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Description

3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone under reflux conditions. Common solvents used in this reaction include ethanol, methanol, and glacial acetic acid . The reaction is usually carried out by heating the mixture, which facilitates the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazone moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O/c1-17-7-9-18(10-8-17)16-25-28-24(29)23-15-22(26-27-23)21-13-11-20(12-14-21)19-5-3-2-4-6-19/h2-16H,1H3,(H,26,27)(H,28,29)/b25-16+

InChI Key

RPMSNSQPGIVUSP-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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